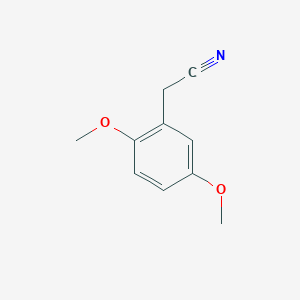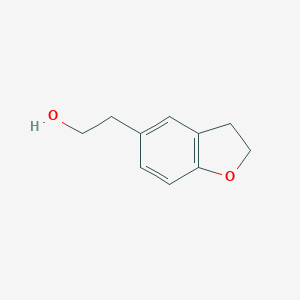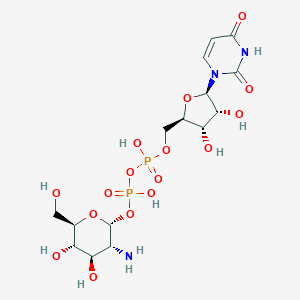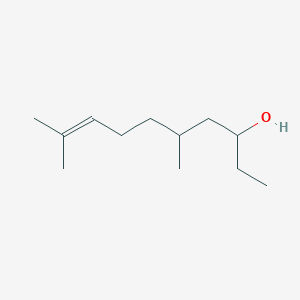
2-(m-Aminobenzyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Aminobenzyl)butyric acid, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. It was first synthesized by the laboratory of David Schubert at the Salk Institute for Biological Studies in La Jolla, California, and has since been studied extensively for its effects on neurodegenerative diseases such as Alzheimer's.
Mécanisme D'action
The exact mechanism of action of 2-(m-Aminobenzyl)butyric acid is not fully understood, but it is thought to work by targeting multiple pathways involved in neurodegeneration. It has been shown to activate the transcription factor PPAR-delta, which is involved in the regulation of lipid metabolism and inflammation. Additionally, 2-(m-Aminobenzyl)butyric acid has been found to increase the activity of the enzyme ATP synthase, which is important for energy production in cells.
Effets Biochimiques Et Physiologiques
In addition to its neuroprotective properties, 2-(m-Aminobenzyl)butyric acid has been shown to have other biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, two processes that are implicated in the development of many chronic diseases. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to increase lifespan and improve physical performance in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(m-Aminobenzyl)butyric acid is that it is relatively easy to synthesize in large quantities, making it readily available for research. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to have low toxicity and few side effects in animal studies. However, one limitation of 2-(m-Aminobenzyl)butyric acid is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are many potential future directions for research on 2-(m-Aminobenzyl)butyric acid. One area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's and Huntington's. Additionally, 2-(m-Aminobenzyl)butyric acid may have potential applications in the treatment of other chronic diseases, such as diabetes and cancer. Further research is needed to fully understand the mechanisms of action of 2-(m-Aminobenzyl)butyric acid and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-(m-Aminobenzyl)butyric acid involves the reaction of two chemicals, curcumin and cyclohexyl bisphenol A, in the presence of a catalyst. This reaction produces 2-(m-Aminobenzyl)butyric acid in high yields and purity, making it an attractive compound for further study.
Applications De Recherche Scientifique
2-(m-Aminobenzyl)butyric acid has been shown to have neuroprotective properties in animal models of Alzheimer's disease. It has been found to reduce the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's, and to improve cognitive function in mice. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Propriétés
Numéro CAS |
16623-25-9 |
|---|---|
Nom du produit |
2-(m-Aminobenzyl)butyric acid |
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-[(3-aminophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9H,2,6,12H2,1H3,(H,13,14) |
Clé InChI |
ZRRVWPUAOKIETO-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=CC=C1)N)C(=O)O |
SMILES canonique |
CCC(CC1=CC(=CC=C1)N)C(=O)O |
Autres numéros CAS |
16623-25-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



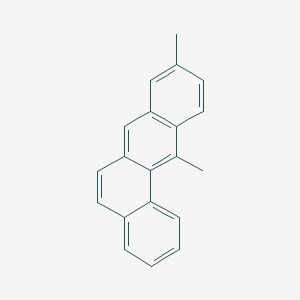
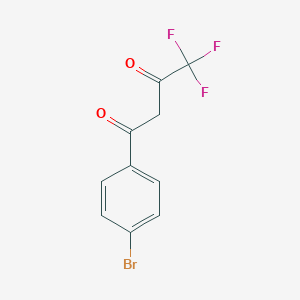
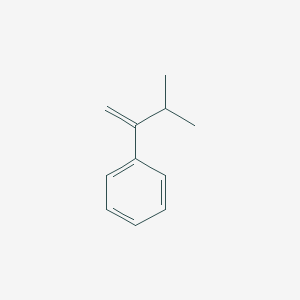
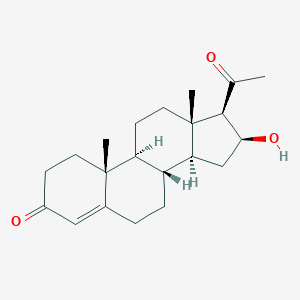
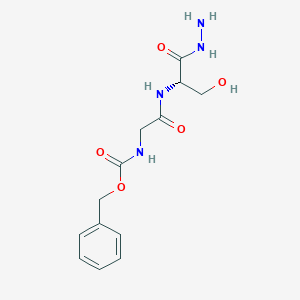

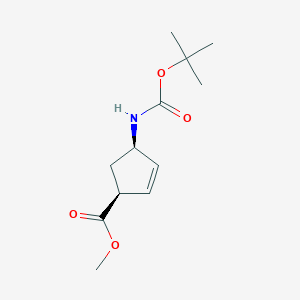

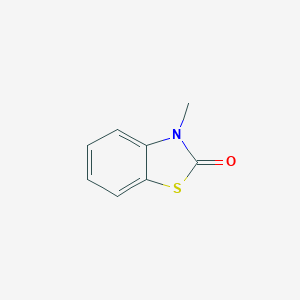
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
